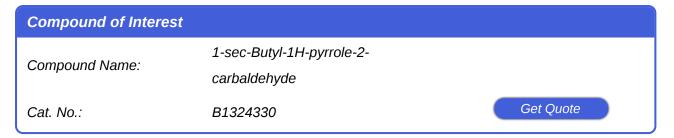


# Technical Guide: 1-sec-Butyl-1H-pyrrole-2-carbaldehyde and its Analogs

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For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

This technical guide provides a comprehensive overview of **1-sec-Butyl-1H-pyrrole-2-carbaldehyde** and the broader class of N-substituted pyrrole-2-carbaldehydes. While a specific CAS number and detailed experimental data for **1-sec-Butyl-1H-pyrrole-2-carbaldehyde** are not readily available in public databases, this document extrapolates information from closely related analogs and the parent compound, **1H-pyrrole-2-carbaldehyde**. The guide covers nomenclature, synthetic methodologies, physicochemical properties, and potential biological activities, offering a valuable resource for researchers interested in the synthesis and application of this class of compounds.

### Nomenclature and Identification

A definitive CAS Registry Number for **1-sec-Butyl-1H-pyrrole-2-carbaldehyde** could not be located, suggesting it is not a commonly cataloged compound. For the purpose of nomenclature and as a foundational reference, the details of the parent compound are provided below.

Table 1: Nomenclature of the Parent Compound



Common Name	IUPAC Name	CAS Number
Pyrrole-2-carboxaldehyde	1H-pyrrole-2-carbaldehyde	1003-29-8[1][2]

The IUPAC name for the compound of interest would be 1-(butan-2-yl)-1H-pyrrole-2-carbaldehyde.

## Physicochemical and Spectroscopic Data of Related Compounds

Quantitative data for **1-sec-Butyl-1H-pyrrole-2-carbaldehyde** is not available. However, data for the parent compound and a simple N-alkyl analog, **1-Methyl-1H-pyrrole-2-carbaldehyde**, are summarized to provide an expected profile.

Table 2: Physicochemical and Spectroscopic Properties of Pyrrole-2-Carbaldehyde and its N-Methyl Analog

Property	1H-Pyrrole-2-carbaldehyde	1-Methyl-1H-pyrrole-2- carbaldehyde
Molecular Formula	C₅H₅NO[3]	C <sub>6</sub> H <sub>7</sub> NO[4]
Molecular Weight	95.10 g/mol [2]	109.13 g/mol [4]
Appearance	Crystals[2]	Clear orange to dark red liquid
Melting Point	43-46 °C[2]	Not applicable
Boiling Point	217-219 °C[2]	87-90 °C @ 22 mmHg
CAS Number	1003-29-8[1]	1192-58-1
IUPAC Name	1H-pyrrole-2-carbaldehyde[1]	1-methylpyrrole-2- carbaldehyde[4]

Spectroscopic data, such as <sup>1</sup>H NMR, is crucial for the identification and characterization of these compounds. For instance, the <sup>1</sup>H NMR spectrum of 1-pentafluorophenyl-1H-pyrrole-2-carbaldehyde shows characteristic signals for the pyrrole ring protons and the aldehyde proton.



## Experimental Protocols: Synthesis of N-Alkyl-Pyrrole-2-Carbaldehydes

The synthesis of N-substituted pyrrole-2-carbaldehydes can be approached through several established methods. The two primary strategies involve the N-alkylation of a pre-formed pyrrole-2-carbaldehyde or the construction of the pyrrole ring from acyclic precursors, such as the Paal-Knorr reaction.[6]

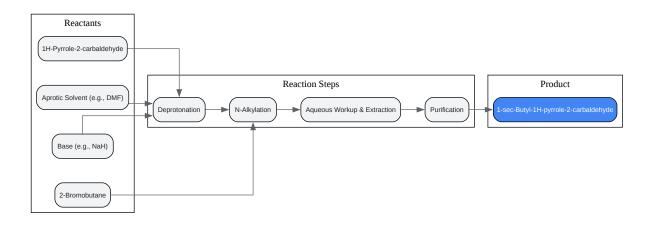
## N-Alkylation of Pyrrole-2-carbaldehyde

This is a direct method for preparing N-substituted pyrrole-2-carbaldehydes. The general procedure involves the deprotonation of the pyrrole nitrogen followed by reaction with an alkyl halide.

#### General Protocol:

- Dissolve 1H-pyrrole-2-carbaldehyde in a suitable aprotic solvent (e.g., DMF, THF).
- Add a strong base (e.g., NaH, K₂CO₃) portion-wise at a controlled temperature (e.g., 0 °C) to deprotonate the pyrrole nitrogen.
- Introduce the alkylating agent (in this case, 2-bromobutane for the synthesis of 1-sec-Butyl-1H-pyrrole-2-carbaldehyde) and allow the reaction to proceed, monitoring by TLC or GC-MS.
- Upon completion, quench the reaction with water and extract the product with an organic solvent.
- Purify the crude product by column chromatography.





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General workflow for N-alkylation of pyrrole-2-carbaldehyde.

## **Paal-Knorr Pyrrole Synthesis**

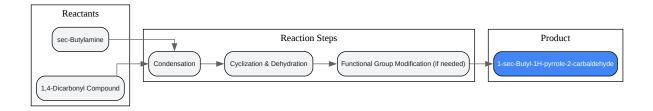
The Paal-Knorr synthesis is a classic method for constructing the pyrrole ring by condensing a 1,4-dicarbonyl compound with a primary amine.[7] This approach would involve the reaction of a suitable 1,4-dicarbonyl precursor with sec-butylamine.

#### General Protocol:

- Select a suitable 1,4-dicarbonyl compound that will yield the 2-carbaldehyde functionality upon cyclization.
- React the dicarbonyl compound with sec-butylamine, often in the presence of an acid catalyst.
- The reaction is typically heated to facilitate cyclization and dehydration.



 The resulting N-sec-butyl pyrrole derivative may require subsequent functional group manipulation to introduce the 2-carbaldehyde if not already present from the starting dicarbonyl.



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General workflow for Paal-Knorr synthesis of a substituted pyrrole.

## **Biological Activity and Potential Applications**

Pyrrole-2-carboxaldehyde derivatives are a class of compounds with diverse and significant biological activities.[8] They are found in various natural products and have been investigated for their therapeutic potential.[8]

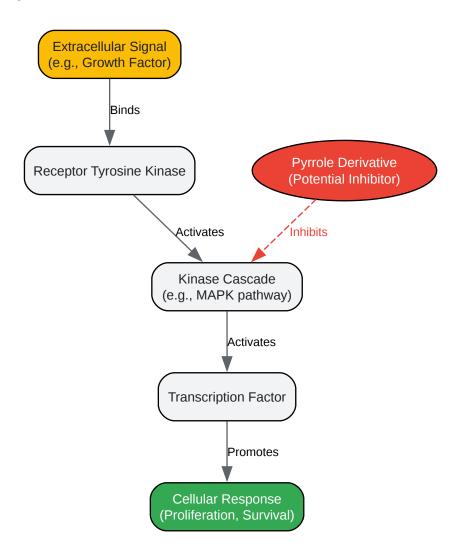
- Antimicrobial and Antifungal Activity: Many pyrrole derivatives have demonstrated interesting antibacterial and antifungal properties.[9] The specific activity is often dependent on the substitution pattern on the pyrrole ring.
- Anti-inflammatory and Antioxidant Properties: Certain pyrrole derivatives have shown antiinflammatory and antioxidant effects.[9]
- Anticancer Potential: The pyrrole scaffold is present in numerous compounds with anticancer
  activity.[10] These compounds can act through various mechanisms, including the inhibition
  of specific enzymes or signaling pathways involved in cancer progression.
- Enzyme Inhibition: Substituted pyrroles have been designed as inhibitors for various enzymes, playing a role in the development of new therapeutic agents.



The biological activity of **1-sec-Butyl-1H-pyrrole-2-carbaldehyde** has not been specifically reported. However, based on the activities of related compounds, it could be a candidate for screening in various biological assays, particularly in the areas of antimicrobial and anticancer research.

## **Signaling Pathways and Mechanisms of Action**

While the specific targets of **1-sec-Butyl-1H-pyrrole-2-carbaldehyde** are unknown, pyrrole-containing compounds have been shown to modulate various cellular signaling pathways. For instance, some pyrrole derivatives act as inhibitors of protein kinases, which are crucial regulators of cell growth, differentiation, and survival.



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Hypothetical inhibition of a kinase signaling pathway by a pyrrole derivative.



### Conclusion

**1-sec-Butyl-1H-pyrrole-2-carbaldehyde** represents an interesting, yet underexplored, member of the N-substituted pyrrole-2-carbaldehyde family. While direct experimental data is scarce, this guide provides a solid foundation for its synthesis and potential biological evaluation based on the extensive research available for analogous compounds. The synthetic routes are well-established, and the diverse biological activities of the pyrrole core suggest that this compound could be a valuable addition to screening libraries for drug discovery and development. Further research is warranted to synthesize and characterize **1-sec-Butyl-1H-pyrrole-2-carbaldehyde** and to explore its full potential in medicinal chemistry.

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